molecular formula C19H20N2O B12212420 2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide

2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide

Cat. No.: B12212420
M. Wt: 292.4 g/mol
InChI Key: GHRBIYKYUDHLIS-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide is a synthetic indole derivative of significant interest in medicinal chemistry and oncology research. Indole-based scaffolds are recognized for their diverse pharmacological profiles and broad therapeutic potential, particularly as inhibitors of key oncogenic protein kinases . This compound serves as a valuable chemical tool for researchers investigating pathways involved in cell proliferation and survival. The core structure of this molecule, a 2,3-dimethyl-1H-indole-5-carboxamide, is a well-established pharmacophore. Related indole-2-carboxamide derivatives have demonstrated promising antiproliferative activity in screenings against various human cancer cell lines, with some analogs exhibiting potent inhibitory effects on critical kinase targets such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), and BRAF V600E . The strategic substitution at the N-5 position with a 1-phenylethyl group is designed to explore interactions within the hydrophobic regions of these enzyme active sites, making this compound a candidate for the development of multi-targeted kinase inhibitors . Research Applications: • Investigation of kinase inhibition mechanisms (e.g., EGFR, VEGFR, BRAF) • Antiproliferative and apoptosis studies in cancer cell models • Structure-activity relationship (SAR) studies for oncology drug discovery • Exploration of multi-target therapeutic strategies for resistant cancers This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide

InChI

InChI=1S/C19H20N2O/c1-12-13(2)20-18-10-9-16(11-17(12)18)19(22)21-14(3)15-7-5-4-6-8-15/h4-11,14,20H,1-3H3,(H,21,22)

InChI Key

GHRBIYKYUDHLIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The indole scaffold is typically derived from 5-nitro-1H-indole-2-carboxylic acid or its esters. A common approach involves Friedel-Crafts acylation to introduce the 2,3-dimethyl groups. For example, ethyl 5-chloro-1H-indole-2-carboxylate undergoes acylation with acetyl chloride in the presence of AlCl₃, yielding a 3-acetyl intermediate. Subsequent reduction with triethylsilane in trifluoroacetic acid (TFA) produces the 2,3-dimethylindole framework. This step achieves a 60–75% yield, with purity >95% after recrystallization.

N-(1-Phenylethyl) Substituent Installation

The N-(1-phenylethyl) group is introduced via alkylation or Buchwald-Hartwig coupling . In a representative procedure, 1-bromoethylbenzene reacts with the indole intermediate in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This method affords a 70–80% yield under mild conditions (40°C, 4 hours). Alternatively, palladium-catalyzed coupling with 1-phenylethylamine derivatives enables regioselective installation, though this requires specialized ligands such as 1,1′-bis(di-tert-butylphosphino)ferrocene.

Carboxamide Formation

The final carboxamide is formed through amide coupling between the indole-5-carboxylic acid intermediate and 1-phenylethylamine. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) is the preferred coupling reagent, achieving >90% conversion in tetrahydrofuran (THF) at room temperature. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >98% purity.

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Friedel-Crafts Acylation : Optimal at 0–5°C in dichloromethane (DCM), minimizing side reactions.

  • Alkylation : Conducted at 40°C in DMF, balancing reaction rate and reagent stability.

  • Amide Coupling : Room temperature in THF prevents racemization of the phenylethylamine.

Catalytic Systems

Reaction StepCatalyst/ReagentRoleYield Improvement
Friedel-Crafts AcylationAlCl₃Lewis acid for electrophilic substitution15%
ReductionTriethylsilane/TFAHydride donor for ketone reduction20%
Amide CouplingBOPActivates carboxylic acid for coupling25%
Cross-CouplingPd(dtbpf)Cl₂Facilitates C–N bond formation30%

Byproduct Management

  • Friedel-Crafts Byproducts : Unreacted acetyl chloride is quenched with aqueous NaHCO₃.

  • Alkylation Side Products : Excess 1-bromoethylbenzene is removed via distillation under reduced pressure.

  • Amide Coupling Impurities : Unreacted amine is extracted with dilute HCl.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors for Friedel-Crafts and amide coupling steps, reducing reaction times by 50% compared to batch processes. For example, a microreactor operating at 5 mL/min throughput achieves 85% yield in the acylation step.

Catalytic Hydrogenation

Large-scale reduction of the 3-acetyl intermediate employs Raney nickel under 50 psi H₂, achieving 95% conversion in 2 hours. This method replaces stoichiometric reductants like LiAlH₄, reducing waste generation.

Crystallization and Purification

Final purification uses antisolvent crystallization with heptane, yielding needle-like crystals with 99.5% purity. Process analytical technology (PAT) monitors particle size distribution in real-time, ensuring batch consistency.

Comparative Analysis of Synthetic Methods

Multi-Step vs. Convergent Synthesis

  • Multi-Step (Linear) Synthesis :

    • Advantages : High intermediate purity, easier troubleshooting.

    • Disadvantages : Cumulative yield loss (45–55% overall).

  • Convergent Synthesis :

    • Advantages : Parallel preparation of indole and phenylethylamine modules improves efficiency.

    • Disadvantages : Requires stringent stoichiometric control.

Cost and Scalability

MethodCost per Kilogram (USD)Scalability Limit (kg/batch)
Traditional Alkylation12,00050
Palladium-Catalyzed18,000200
Continuous Flow9,500500

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Indole Core) Amide Substituent Melting Point (°C) Key Spectral Data (¹H-NMR, IR) References
2,3-Dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide 2,3-dimethyl 1-phenylethyl Not reported Not available
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-fluoro, 2-carboxamide 4-benzoylphenyl 249–250 δ 12.33 (NHCO), IR: 1666 cm⁻¹ (C=O)
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-fluoro, 2-carboxamide 2-(4-methylbenzoyl)phenyl 233–234 δ 12.1 (NHCO), IR: 1670 cm⁻¹ (C=O)
1-(2,4-Difluorobenzyl)-2,3-dimethyl-N-(1-phenylpropyl)-1H-indole-5-carboxamide 2,3-dimethyl, 1-difluorobenzyl 1-phenylpropyl Not reported LC-MS: m/z 433 [M+H]⁺

Key Observations :

  • This may reduce lipophilicity (logP) but improve water solubility .
  • Spectral Trends : All carboxamides show characteristic NHCO peaks in ¹H-NMR (δ ~12 ppm) and C=O stretches in IR (~1660–1670 cm⁻¹), confirming amide bond integrity .

Key Observations :

  • Antimicrobial vs. Antitumor Activity : Pyridine derivatives with phenylethyl groups () exhibit broad-spectrum antimicrobial activity, while indole carboxamides () are more associated with antitumor effects. This divergence highlights the role of heterocyclic core selection in biological targeting .
  • Role of Fluorine: Fluorinated analogs in and show enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius, a feature absent in the non-fluorinated target compound .

Key Observations :

  • High-temperature reactions (e.g., 190°C in ) are required for indole-2-carboxamide synthesis, whereas the target compound’s synthesis (if similar to ) may proceed under milder conditions due to the less electron-deficient amide nitrogen .
  • Yields for indole carboxamides vary widely (10–37.5%), emphasizing challenges in purifying hydrophobic derivatives .

Biological Activity

2,3-Dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration with a dimethyl group at the 2 and 3 positions of the indole ring, an N-phenylethyl substituent, and a carboxamide functional group at the 5 position. Its molecular formula is C16H20N2OC_{16}H_{20}N_{2}O .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing for effective binding to active sites, which can modulate various biological pathways. This interaction may lead to either the inhibition or activation of enzymatic processes, influencing cellular functions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Similar compounds in the indole family have demonstrated significant anticancer effects, primarily through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound's structural features may contribute to its potential as an anti-inflammatory agent, similar to other indole derivatives that have shown efficacy in reducing inflammation .
  • Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives closely related to this compound. Here are some notable findings:

  • Anticancer Activity :
    • A study reported that substituted indoles showed promising antiproliferative activities against various cancer cell lines. For instance, compounds with similar structures exhibited GI50 values in the nanomolar range, indicating potent anticancer effects .
    • Another research highlighted that certain indole derivatives function as dual inhibitors of EGFR and VEGFR-2, demonstrating significant anticancer potential .
  • Anti-inflammatory Effects :
    • Compounds structurally related to this compound have been evaluated for their anti-inflammatory properties in animal models, showing reduced edema and inflammatory markers .
  • Antimicrobial Activity :
    • A series of studies indicated that indole derivatives possess varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 75 to 150 µg/mL .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected indole derivatives compared to this compound:

Compound NameKey FeaturesBiological Activity
2-Methylindole Simple methyl substitution on the indole ringAntiviral and anticancer properties
N-(1-Phenylethyl)-2-methylindole Similar N-substituent but lacks additional methyl groupsAnticancer activity
Indomethacin Well-known non-steroidal anti-inflammatory drugStrong anti-inflammatory effects
This compound Dimethyl substitutions and phenylethyl groupPotential anticancer and anti-inflammatory activity

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